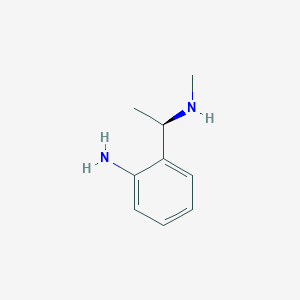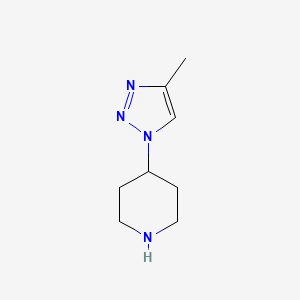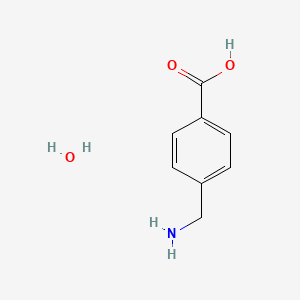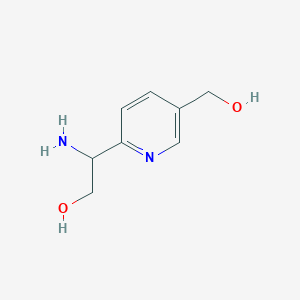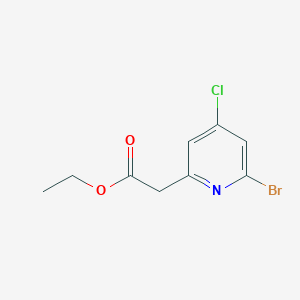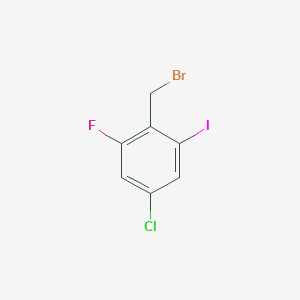
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane under reflux conditions . Another approach involves the use of halogen exchange reactions where a precursor compound is treated with halogenating agents to introduce the desired halogen atoms .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds with extended conjugation .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets and modulate their activity.
Material Science: It is employed in the synthesis of advanced materials such as polymers and liquid crystals with unique optical and electronic properties
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms allows it to form strong halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: A compound with a similar bromomethyl group but different ring structure.
2-Bromo-5-chlorobenzyl fluoride: Similar halogenation pattern but lacks the iodine atom.
2-(Bromomethyl)-5-chloro-1-fluorobenzene: Similar structure but without the iodine atom.
Uniqueness
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene is unique due to the presence of four different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C7H4BrClFI |
|---|---|
Molekulargewicht |
349.36 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-chloro-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
InChI-Schlüssel |
PKPNDLWWNZZPPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CBr)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


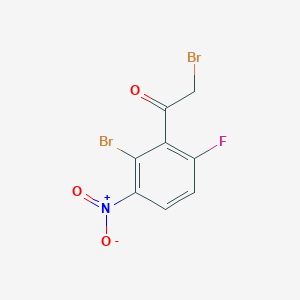
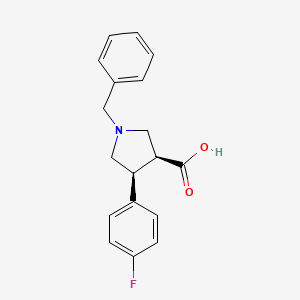

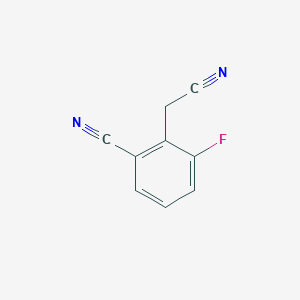
![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)
